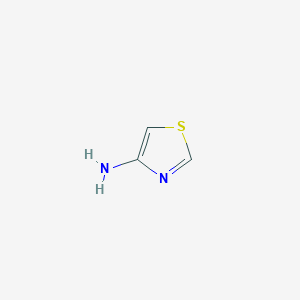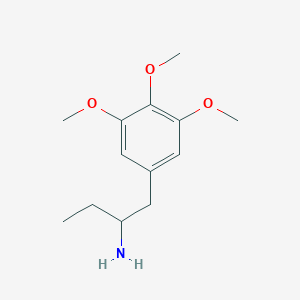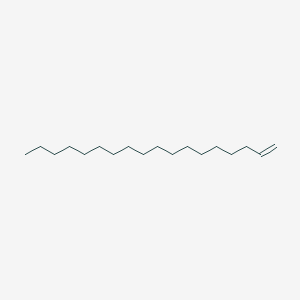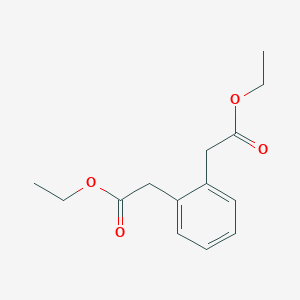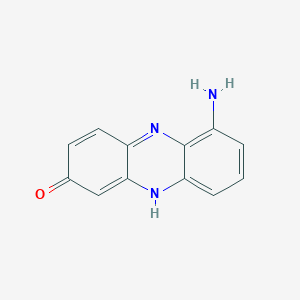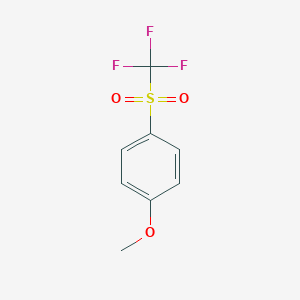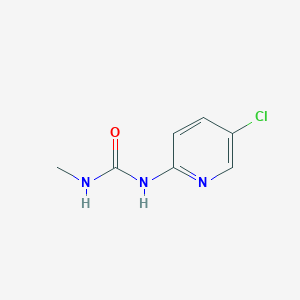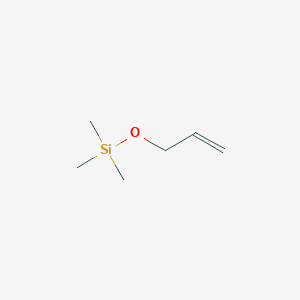![molecular formula C17H23NO B091609 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- CAS No. 19343-22-7](/img/structure/B91609.png)
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-, also known as NAP, is a chemical compound that has been widely studied for its potential applications in scientific research. NAP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Mécanisme D'action
The mechanism of action of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- is not fully understood, but it is believed to act on a variety of targets in the body. 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to interact with the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to modulate the activity of a variety of enzymes and ion channels.
Effets Biochimiques Et Physiologiques
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have a variety of biochemical and physiological effects. For example, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in laboratory experiments is its relative ease of synthesis and availability. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been extensively studied and its effects are well characterized. However, one limitation of using 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in laboratory experiments is that it may have off-target effects, meaning that it may interact with other proteins or enzymes in addition to its intended target.
Orientations Futures
There are many potential future directions for research on 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-. For example, further studies could be carried out to elucidate the exact mechanism of action of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-. Additionally, studies could be conducted to investigate the potential therapeutic applications of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- in a variety of disease states. Finally, research could be carried out to develop more potent and selective 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- analogs that may have even greater therapeutic potential.
Méthodes De Synthèse
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- can be synthesized using a variety of methods, including the reduction of 1-nitro-2-naphthol with sodium borohydride and the reaction of 2-naphthol with isopropylamine and formaldehyde. The synthesis of 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been the subject of extensive scientific research due to its potential applications in a variety of fields. For example, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Propriétés
Numéro CAS |
19343-22-7 |
|---|---|
Nom du produit |
1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]- |
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
4-naphthalen-1-yl-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO/c1-13(2)18-12-16(19)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,18-19H,10-12H2,1-2H3 |
Clé InChI |
WHZVFNNTTPVXIX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CCC1=CC=CC2=CC=CC=C21)O |
SMILES canonique |
CC(C)NCC(CCC1=CC=CC2=CC=CC=C21)O |
Synonymes |
α-[(Isopropylamino)methyl]-1-naphthalene-1-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




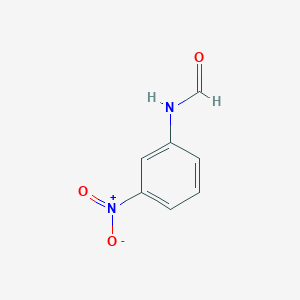
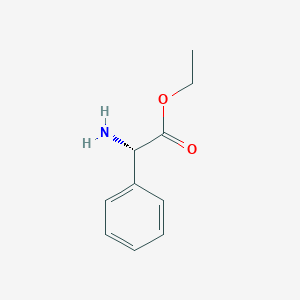
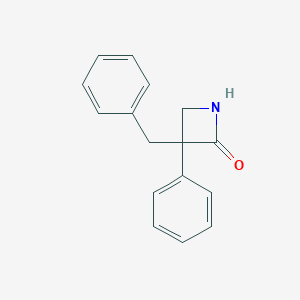
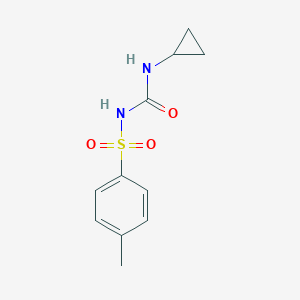
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
